molecular formula C15H16F2N2 B1418591 [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](propyl)amine CAS No. 1154270-50-4

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](propyl)amine

Cat. No.: B1418591
CAS No.: 1154270-50-4
M. Wt: 262.3 g/mol
InChI Key: NMAXXWGJCOZLSN-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is an organic compound with the molecular formula C15H16F2N2. This compound is characterized by the presence of a difluorophenyl group, a pyridinyl group, and a propylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine compound. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid any side reactions .

Industrial Production Methods

In an industrial setting, the production of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)-pyridin-3-ylmethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2/c1-2-7-19-15(11-4-3-8-18-10-11)13-6-5-12(16)9-14(13)17/h3-6,8-10,15,19H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAXXWGJCOZLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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